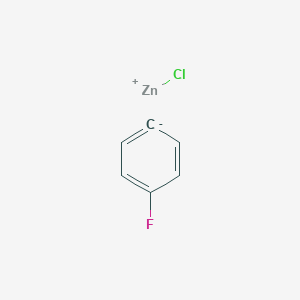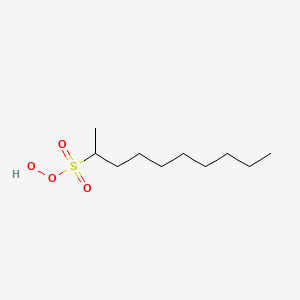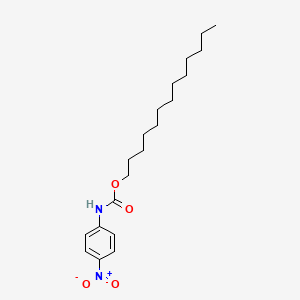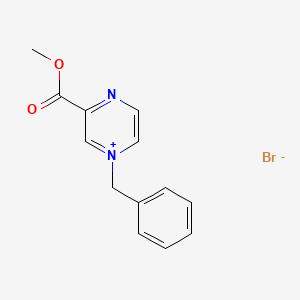
Zinc, chloro(4-fluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc, chloro(4-fluorophenyl)- is an organozinc compound characterized by the presence of a zinc atom bonded to a chlorine atom and a 4-fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of zinc, chloro(4-fluorophenyl)- typically involves the reaction of 4-fluorophenylmagnesium bromide with zinc chloride. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
4-Fluorophenylmagnesium bromide+Zinc chloride→Zinc, chloro(4-fluorophenyl)-+Magnesium bromide chloride
Industrial Production Methods: On an industrial scale, the production of zinc, chloro(4-fluorophenyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: Zinc, chloro(4-fluorophenyl)- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include alkoxides, amines, and thiols.
Oxidizing Agents: Mild oxidizing agents such as hydrogen peroxide can be used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products: The major products of these reactions depend on the specific reagents used. For example, substitution with an alkoxide can yield an alkoxy-substituted product, while oxidation may produce a zinc oxide derivative.
Applications De Recherche Scientifique
Chemistry: Zinc, chloro(4-fluorophenyl)- is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling, which forms carbon-carbon bonds.
Biology and Medicine: In biological research, this compound can be used to study the effects of organozinc compounds on cellular processes. Its potential as a precursor for pharmaceuticals is also being explored.
Industry: Industrially, zinc, chloro(4-fluorophenyl)- is utilized in the synthesis of fine chemicals and intermediates for agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which zinc, chloro(4-fluorophenyl)- exerts its effects typically involves the formation of a reactive intermediate, such as a zinc-alkyl or zinc-aryl species. These intermediates can then participate in various organic transformations, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Comparaison Avec Des Composés Similaires
- Zinc, chloro(phenyl)-
- Zinc, chloro(4-chlorophenyl)-
- Zinc, chloro(4-methylphenyl)-
Comparison: Zinc, chloro(4-fluorophenyl)- is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and stability. Compared to zinc, chloro(phenyl)-, the fluorinated compound may exhibit different electronic properties, affecting its behavior in chemical reactions. The presence of fluorine can also enhance the compound’s potential in medicinal chemistry due to the bioisosteric properties of fluorine.
Propriétés
Numéro CAS |
133472-27-2 |
|---|---|
Formule moléculaire |
C6H4ClFZn |
Poids moléculaire |
195.9 g/mol |
Nom IUPAC |
chlorozinc(1+);fluorobenzene |
InChI |
InChI=1S/C6H4F.ClH.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |
Clé InChI |
GOWCWQHQMNLGEB-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=[C-]1)F.Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde](/img/structure/B14276517.png)

![4,4'-[(Pyren-1-yl)azanediyl]diphenol](/img/structure/B14276523.png)
![3,5-Dimethyl-4-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-1H-pyrazole-1-carboxamide](/img/structure/B14276535.png)
![1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid](/img/structure/B14276542.png)
![1,1'-[1-(4-Methylbenzene-1-sulfonyl)-2-nitroethene-1,2-diyl]dibenzene](/img/structure/B14276551.png)

![[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14276561.png)
![2,2'-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14276564.png)




![9-Methyl-2,8-diphenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazin-7-one](/img/structure/B14276601.png)
